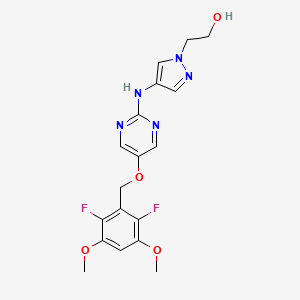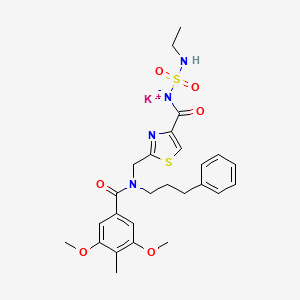
Avadomide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avadomide, also known as CC-122, is an orally available pleiotropic pathway modulator with potential antineoplastic activity. CC-122 mimics an interferon response and has antitumor activity in DLBCL CC-122 binds Cereblon (CRBN) and promotes degradation of Aiolos and Ikaros in diffuse large B-cell lymphoma (DLBCL) and T cells in vitro, in vivo, and in patients, resulting in both cell autonomous as well as immunostimulatory effects.
Applications De Recherche Scientifique
1. Avadomide in Treatment of Malignancies
Avadomide, a novel small-molecule therapeutic agent, has been shown to modulate cereblon E3 ligase activity, exhibiting potent antitumor and immunomodulatory activities. A study by Rasco et al. (2018) evaluated its safety and clinical activity in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma. The results demonstrated acceptable safety and favorable pharmacokinetics, with observed objective responses in NHL.
2. Drug-Drug Interaction Study
A study led by Ogasawara et al. (2019) assessed the effects of cytochrome P450 inhibition/induction on avadomide's pharmacokinetics. This study provides crucial information for dose recommendations when avadomide is coadministered with strong CYP3A and CYP1A2 inhibitors and rifampin.
3. Systems Pharmacology Modeling
Avadomide trials often face challenges due to neutropenia as a major adverse event. Abbiati et al. (2021) formulated a quantitative systems pharmacology (QSP) model to capture the mechanism of avadomide-induced neutropenia and to simulate various dosing schedules. This model supports decision-making in translational drug development.
4. Combination Therapies in B-cell Non-Hodgkin Lymphoma
Avadomide combined with obinutuzumab was investigated in patients with relapsed or refractory non-Hodgkin lymphoma. Michot et al. (2020) found this combination to have a manageable toxicity, suggesting its potential as a chemotherapy-free option in this setting.
5. Mechanism of Synergistic Effects on T Cell Activation
Nakayama et al. (2018) explored the synergistic effects of avadomide and nivolumab on T cell activation. They found that the combination treatment induced broader effects in pathways involved in T cell differentiation, proliferation, and activation than either agent alone.
6. Pharmacokinetics in Renal Impairment
A study by Li et al. (2019) evaluated the impact of renal impairment on the pharmacokinetic disposition of avadomide, finding that renal impairment reduced the apparent total plasma clearance and renal clearance of avadomide.
7. Avadomide Monotherapy in Relapsed/Refractory DLBCL
Carpio et al. (2020) assessed the safety and clinical activity of avadomide monotherapy in patients with relapsed/refractory de novo DLBCL and transformed lymphoma. They also developed a novel gene expression classifier to enrich response to avadomide.
8. Avadomide in Japanese Patients with Advanced Malignancies
A phase I study by Hatake et al. (2020) evaluated avadomide in Japanese patients with advanced solid tumors or NHL, identifying a tolerable dose with an acceptable toxicity profile and clinically meaningful efficacy.
9. Binding to Cereblon
Heim & Hartmann (2022) characterized the binding of avadomide to cereblon at high resolution, demonstrating the utility of the MsCI4 system for studies of the structure–activity relationship of cereblon effectors.
10. Avadomide-Induced Degradation of ZMYM2 Fusion Oncoproteins
Renneville et al. (2021) discovered that avadomide induces CRBN-dependent ubiquitination and proteasomal degradation of ZMYM2, a transcription factor involved in hematologic malignancies, suggesting potential benefits for patients with these ZMYM2 fusion proteins.
Propriétés
Numéro CAS |
1398053-45-6 |
|---|---|
Nom du produit |
Avadomide hydrochloride |
Formule moléculaire |
C14H15ClN4O3 |
Poids moléculaire |
322.749 |
Nom IUPAC |
3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H |
Clé InChI |
BVJRNKXVSYLNFD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CC 122 HCl; CC-122; CC122, Avadomide HCl; Avadomide hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



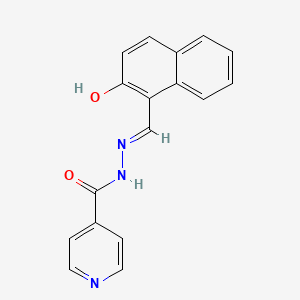
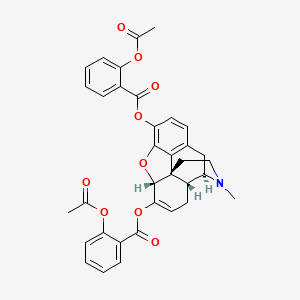

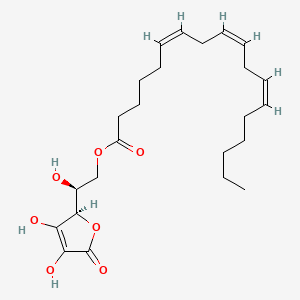


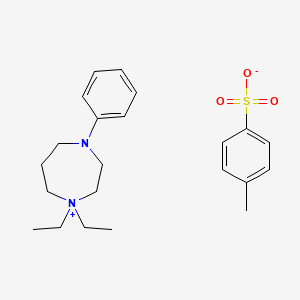
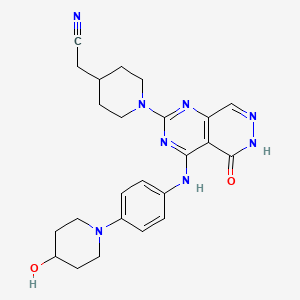
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide](/img/structure/B605631.png)
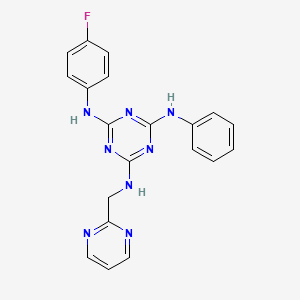
![4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide](/img/structure/B605633.png)
